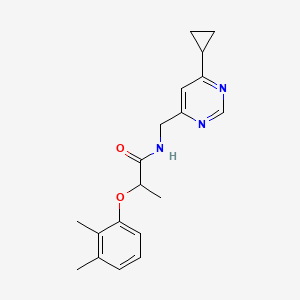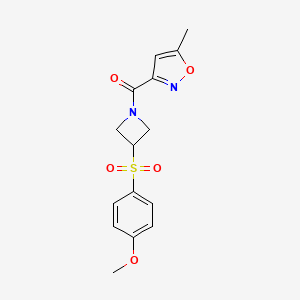
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound with the molecular formula C15H16N2O5S and a molecular weight of 336.36. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, a methoxyphenyl group, an azetidinyl group, and a sulfonyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Pathways and Characterization : The design of 2-azetidinones scaffolds, including those with sulfonamide rings, has been highlighted for their significant biological and pharmacological potential. Studies such as Jagannadham et al. (2019) have successfully synthesized substituted azetidinones derived from apremilast, demonstrating advanced methodologies in organic synthesis. These compounds were characterized using various spectroscopic techniques, indicating their complex structural attributes and potential as pharmacologically active molecules (Y. Jagannadham et al., 2019).
Molecular Docking and Structural Analysis : The crystal structure of related tetrazole derivatives has been explored, providing insights into the molecular interactions and packing within these compounds. Such studies can inform the design of more effective pharmacological agents by understanding how these molecules interact at the atomic level (B. J. Al-Hourani et al., 2015).
Biological Activities and Applications
Anticancer and Antimicrobial Properties : Research on sulfonated compounds, including azetidinones and their derivatives, has shown promising results in terms of cytotoxic activities against cancer cells and antimicrobial effects. For example, Veinberg et al. (2004) synthesized 4-sulfonylazetidinones-2 with observed anticancer effects, indicating their potential application in cancer therapy (G. Veinberg et al., 2004).
Antiviral Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, and demonstrated certain anti-tobacco mosaic virus activities. This suggests the potential of such compounds in developing antiviral drugs (Zhuo Chen et al., 2010).
Enzyme Inhibition : The study by Akbaba et al. (2013) on novel bromophenol derivatives as carbonic anhydrase inhibitors showcases the application of these compounds in regulating physiological processes, such as pH balance, through enzyme inhibition. The novel compounds showed significant inhibitory potency, opening avenues for therapeutic applications (Yusuf Akbaba et al., 2013).
Direcciones Futuras
Isoxazole derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a valuable resource for the development of clinically viable drugs using this information .
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-7-14(16-22-10)15(18)17-8-13(9-17)23(19,20)12-5-3-11(21-2)4-6-12/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFRLXVOTVMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

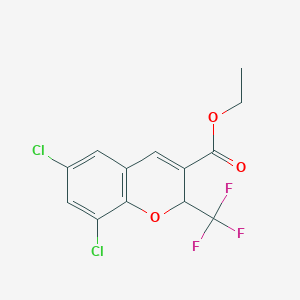

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2702687.png)
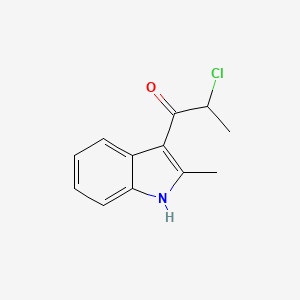
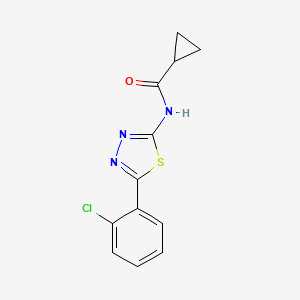

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)
![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)

![11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2702700.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid](/img/structure/B2702704.png)
